molecular formula C8H6Cl2N2O B1421470 {6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol CAS No. 1235441-30-1

{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol

Cat. No.: B1421470
CAS No.: 1235441-30-1
M. Wt: 217.05 g/mol
InChI Key: UQMZXSKGXBNAJE-UHFFFAOYSA-N
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Description

{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol is a chemical compound with the molecular formula C8H6Cl2N2O It is characterized by the presence of two chlorine atoms attached to the imidazo[1,2-a]pyridine ring system and a hydroxymethyl group at the 2-position

Scientific Research Applications

{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol typically involves the chlorination of imidazo[1,2-a]pyridine derivatives followed by the introduction of a hydroxymethyl group. One common method includes the reaction of imidazo[1,2-a]pyridine with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 6 and 8 positions. Subsequently, the hydroxymethyl group can be introduced using formaldehyde and a suitable base under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and hydroxymethylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    {6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride: Similar structure but with an acetic acid group instead of a hydroxymethyl group.

    {6-Chloroimidazo[1,2-a]pyridin-2-yl}propanoic acid hydrochloride: Contains a propanoic acid group and a single chlorine atom.

    {2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl}acetic acid hydrochloride: Features a thiazole ring and a single chlorine atom.

Uniqueness

{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol is unique due to the presence of two chlorine atoms and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O/c9-5-1-7(10)8-11-6(4-13)3-12(8)2-5/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMZXSKGXBNAJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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